molecular formula C9H12BrN3O2 B1429037 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester CAS No. 1273565-10-8

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester

Cat. No.: B1429037
CAS No.: 1273565-10-8
M. Wt: 274.11 g/mol
InChI Key: HNKFXHDEDOZDHN-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This compound features a triazole ring fused with a pyridine ring, which is further substituted with a bromine atom and an ethyl ester group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and biological studies.

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s bromine atom and triazole ring facilitate binding to enzyme active sites, potentially inhibiting or modulating their activity .

Cellular Effects

In cellular environments, this compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinase enzymes. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding. Additionally, it may activate certain enzymes by stabilizing their active conformation. These interactions result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can vary. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At high doses, toxic effects can occur, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating a narrow therapeutic window .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. The compound can be metabolized into various intermediates, which may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biological activity. The compound’s distribution can be tissue-specific, depending on the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .

Properties

IUPAC Name

ethyl 3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)6-3-4-7-8(10)11-12-13(7)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKFXHDEDOZDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(N=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester
Reactant of Route 4
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester
Reactant of Route 5
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester
Reactant of Route 6
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester

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